molecular formula C14H15NS B7895614 3-(Naphthalen-2-yl)thiomorpholine

3-(Naphthalen-2-yl)thiomorpholine

Cat. No.: B7895614
M. Wt: 229.34 g/mol
InChI Key: LTHMWOCCBWVXBU-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)thiomorpholine is an organic compound with the molecular formula C₁₄H₁₅NS. It consists of a thiomorpholine ring substituted with a naphthyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with a naphthalene derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with 2-bromonaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the naphthyl group or the thiomorpholine ring.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced naphthyl derivatives or modified thiomorpholine rings.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)thiomorpholine involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A simpler analog without the naphthyl group.

    Naphthalene: The parent hydrocarbon without the thiomorpholine ring.

    Morpholine: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness

3-(Naphthalen-2-yl)thiomorpholine is unique due to the presence of both the thiomorpholine ring and the naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-naphthalen-2-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-16-8-7-15-14/h1-6,9,14-15H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHMWOCCBWVXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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